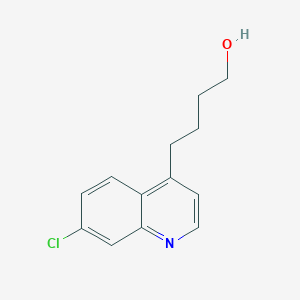

4-(7-Chloroquinolin-4-yl)butan-1-ol

Description

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

4-(7-chloroquinolin-4-yl)butan-1-ol |

InChI |

InChI=1S/C13H14ClNO/c14-11-4-5-12-10(3-1-2-8-16)6-7-15-13(12)9-11/h4-7,9,16H,1-3,8H2 |

InChI Key |

UFSQCFKIAODMEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydroxychloroquine (C${18}$H${26}$ClN$_3$O)

Hydroxychloroquine features a 7-chloroquinoline core but differs in its side chain: a pentyl-ethylamino-ethanol group replaces the butanol moiety. This elongation enhances bioavailability (74%) and protein binding (45%) but extends the elimination half-life to 32–50 days due to hepatic metabolism and renal excretion . Unlike 4-(7-chloroquinolin-4-yl)butan-1-ol, hydroxychloroquine’s amino-ethanol side chain enables stronger DNA intercalation, improving antimalarial and antiviral activity .

Quinoline-Piperazine Hybrids (e.g., Compounds 2c–2g)

These derivatives, such as 2c (N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide), replace the butanol chain with piperazine-linked carboxamide groups. The piperazine group enhances binding to parasitic enzymes but reduces solubility in aqueous media .

N-Cinnamoylated Chloroquine Analogues (e.g., Compound 10c)

Compound 10c (4-[N-(p-Chloro)cinnamoylaminopentyl]amino-7-chloroquinoline) introduces a cinnamoyl group, extending conjugation and enabling π-π stacking with biomolecular targets. This structural change improves antimalarial potency (IC$_{50}$ < 1 µM) but complicates synthesis, requiring multi-step reactions with lower yields (17%) .

4-(n-Heptyloxy)butan-1-ol

This pheromone component of the citrus longhorned beetle shares the butanol backbone but substitutes the quinoline with an n-heptyloxy group. The ether linkage reduces polarity, making it volatile and suitable for insect communication. Field studies show attraction rates >70% in beetles, contrasting with the therapeutic focus of 4-(7-chloroquinolin-4-yl)butan-1-ol .

4-Chloro-1-butanol

A simpler analogue lacking the quinoline ring, 4-chloro-1-butanol (C$4$H$9$ClO) is used in organic synthesis. Its lower molecular weight (108.57 g/mol) and boiling point (181.6°C) reflect reduced complexity and biological activity compared to the quinoline derivative .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Implications

- Antimalarial Efficacy: 4-(7-Chloroquinolin-4-yl)butan-1-ol’s shorter chain limits DNA interaction compared to hydroxychloroquine, but its simplicity offers synthetic advantages .

- Structural Flexibility : Piperazine and cinnamoyl modifications (e.g., 2c , 10c ) demonstrate that side-chain elongation or aromatic substitution enhances target affinity but complicates pharmacokinetics .

- Diverse Applications: The butanol moiety’s adaptability is evident in non-medicinal uses like pheromones, highlighting the scaffold’s versatility .

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of 4-(7-Chloroquinolin-4-yl)butan-1-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the quinoline ring protons (δ 7.5–8.8 ppm) and butanol chain signals (δ 1.5–3.5 ppm). The hydroxyl proton typically appears as a broad singlet (~δ 2.0–3.0 ppm) .

- Infrared (IR) Spectroscopy: Identify the hydroxyl group (O–H stretch at 3200–3600 cm) and aromatic C–Cl bonds (600–800 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. How is the purity of 4-(7-Chloroquinolin-4-yl)butan-1-ol assessed in synthetic workflows?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor retention times and peak symmetry .

- Gas Chromatography (GC): Suitable for volatile derivatives; derivatize the hydroxyl group with BSTFA or acetic anhydride to improve volatility .

- Elemental Analysis: Validate elemental composition (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 4-(7-Chloroquinolin-4-yl)butan-1-ol with >80% yield?

Methodological Answer:

- Catalytic Systems: Test Pd/C or Cu(I) catalysts for coupling the quinoline core with the butanol chain. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve post-reaction precipitation .

- Temperature Control: Conduct reactions under reflux (80–100°C) to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin). Replicate studies ≥3 times .

- Solvent Consistency: Ensure uniform use of DMSO (≤0.1% v/v) to avoid solvent-induced artifacts .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How are structure-activity relationships (SARs) investigated for 4-(7-Chloroquinolin-4-yl)butan-1-ol derivatives?

Methodological Answer:

- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., –OCH, –NH) on the quinoline ring or butanol chain. Test for antimalarial or antitumor activity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like PfATP6 (malaria) or topoisomerase II (cancer) .

- Pharmacokinetic Profiling: Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize lead compounds .

Q. What experimental designs mitigate stability issues during in vitro studies?

Methodological Answer:

- Light Sensitivity: Store solutions in amber vials and conduct assays under low-light conditions to prevent photodegradation .

- Temperature Control: Use fresh aliquots stored at –20°C and avoid freeze-thaw cycles .

- Buffering Agents: Stabilize aqueous solutions with phosphate buffer (pH 7.4) or cyclodextrins to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.